molecular formula C15H10ClFN2O3S3 B3410129 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895470-80-1

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B3410129
CAS RN: 895470-80-1
M. Wt: 416.9 g/mol
InChI Key: CPOQYGCDLUUTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, commonly known as CTK7A, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of thiazole compounds and has been found to have potential applications in the field of medicine.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial activity . The synthesized derivatives of this compound have shown promising antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . This makes it a potential candidate for the development of new antimicrobial drugs.

Anticancer Activity

The compound has also been studied for its anticancer activity . The synthesized derivatives have shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that it could be used in the development of new anticancer drugs.

Drug Resistance Combat

The compound has been used to combat drug resistance by pathogens and cancerous cells . The pharmacological activities of the newly synthesized derivatives of this compound have been studied to combat the antimicrobial and anticancer drug resistance .

Anti-inflammatory Activity

The compound has been modified for the treatment of analgesia and inflammation . The synthesized derivatives of this compound have shown promising results in in vitro anti-inflammatory potentials using COX-1, COX-2, and 5-LOX enzyme assays .

Analgesic Activity

The compound has been studied for its analgesic activity . The synthesized derivatives have shown promising results in in vivo analgesic studies using the hot plate method .

Inflammation Treatment

The compound has been explored as a pharmacologically important thiazole scaffold for the development of a new anti-inflammatory drug . The synthesized derivatives have shown promising results in in vivo anti-inflammatory studies using the carrageenan-induced inflammation assay .

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O3S3/c16-13-6-5-12(24-13)11-7-23-15(18-11)19-14(20)8-25(21,22)10-3-1-9(17)2-4-10/h1-7H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOQYGCDLUUTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Reactant of Route 2
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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Reactant of Route 3
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N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Reactant of Route 4
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
Reactant of Route 6
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

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